6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound featuring a benzimidazole moiety, an azetidine ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, which is then coupled with an azetidine intermediate. The final step involves the formation of the pyridazinone ring under specific reaction conditions, such as refluxing in ethanol and dimethylformamide (DMF) with appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyridazinone moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but differs in the attached functional groups.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with distinct structural features
Uniqueness
6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its combination of the benzimidazole, azetidine, and pyridazinone moieties.
Properties
IUPAC Name |
6-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-20-14(22)7-6-13(19-20)16(23)21-8-10(9-21)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGOYCSOVIOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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